4-[3-(Methoxycarbonyl)phenyl]butanoicacid
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Overview
Description
4-[3-(Methoxycarbonyl)phenyl]butanoic acid is an organic compound with the molecular formula C12H14O4. It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a butanoic acid chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid typically involves the esterification of phenylacetic acid derivatives. One common method includes the reaction of phenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This intermediate is then subjected to further reactions to introduce the butanoic acid chain.
Industrial Production Methods
Industrial production of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Methoxycarbonyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-[3-(Methoxycarbonyl)phenyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Methoxycarbonyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl ring provides a hydrophobic interaction site, while the butanoic acid chain can interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 3-[4-(Methoxycarbonyl)phenyl]butanoic acid
Uniqueness
4-[3-(Methoxycarbonyl)phenyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(3-methoxycarbonylphenyl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)10-6-2-4-9(8-10)5-3-7-11(13)14/h2,4,6,8H,3,5,7H2,1H3,(H,13,14) |
InChI Key |
INFIXQSGYNZKJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCCC(=O)O |
Origin of Product |
United States |
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